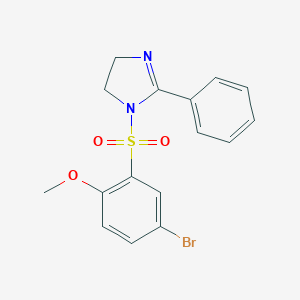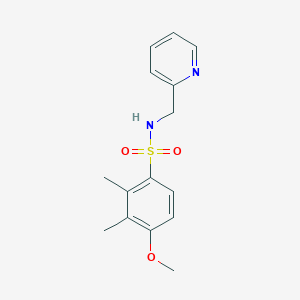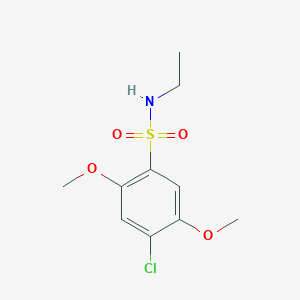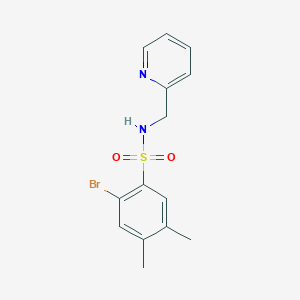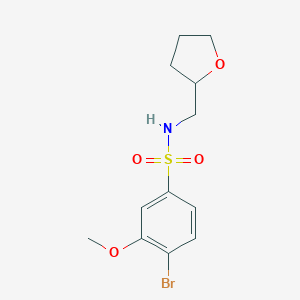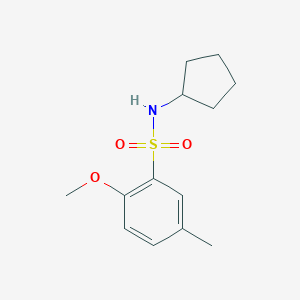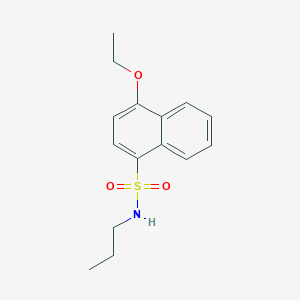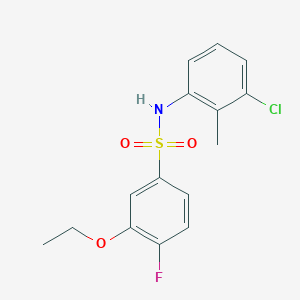
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学研究应用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, as it has shown promising results against various bacterial and fungal strains. Additionally, it has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects on cancer cells. Furthermore, it has been studied for its ability to inhibit certain enzymes, which could have implications in drug discovery.
作用机制
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it may induce apoptosis in cancer cells by activating certain pathways. Furthermore, it may inhibit enzymes by binding to their active sites, preventing their normal function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy. Furthermore, it has been shown to inhibit certain enzymes, which could have implications in drug discovery.
实验室实验的优点和局限性
One of the main advantages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate for lab experiments is its potential as an antimicrobial agent. It has shown promising results against various bacterial and fungal strains, making it a potential candidate for further investigation. Additionally, its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. One direction is to further investigate its antimicrobial properties, particularly its potential use in treating antibiotic-resistant strains. Another direction is to explore its potential as a cancer therapy, particularly in combination with other drugs. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for drug discovery. Finally, future research could investigate the potential toxicity of this compound, which could have implications for its use in various experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to new discoveries in antimicrobial agents, cancer therapy, and drug discovery.
合成方法
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves several steps, including the reaction between 2-methyl-5-nitroimidazole and ethyl 4-fluorobenzoate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with an acid catalyst to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
属性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?
A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)

![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)

![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
